molecular formula C11H11NO B2594199 7-Methoxy-8-methylquinoline CAS No. 1622100-48-4

7-Methoxy-8-methylquinoline

Cat. No.: B2594199
CAS No.: 1622100-48-4
M. Wt: 173.215
InChI Key: BYEKYVZGNLQHNB-UHFFFAOYSA-N
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Description

7-Methoxy-8-methylquinoline is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The compound has a molecular formula of C11H11NO and a molecular weight of 173.21 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-8-methylquinoline can be achieved through various methods, including classical and modern synthetic routes. One common method involves the Skraup synthesis, which is a classical method for synthesizing quinoline derivatives. This method typically involves the reaction of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene .

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metal catalysts, can also enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxy-8-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

7-Methoxy-8-methylquinoline has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methoxy-8-methylquinoline involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of enzymes, such as kinases, and can interfere with cellular signaling pathways. Its ability to form hydrogen bonds and π-π interactions with biological molecules contributes to its biological activity .

Comparison with Similar Compounds

Uniqueness: 7-Methoxy-8-methylquinoline is unique due to the presence of both methoxy and methyl groups, which can enhance its biological activity and chemical reactivity compared to other quinoline derivatives .

Properties

IUPAC Name

7-methoxy-8-methylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8-10(13-2)6-5-9-4-3-7-12-11(8)9/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEKYVZGNLQHNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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